CID 71327224
Description
CID 71327224 is a chemical compound registered in the PubChem database. The lack of explicit references to this compound in the reviewed literature suggests it may be a newly synthesized or less-studied molecule.
Properties
Molecular Formula |
C4H6I2OSn |
|---|---|
Molecular Weight |
442.61 g/mol |
InChI |
InChI=1S/C4H6I2O.Sn/c5-4(6)2-1-3-7-4;/h1-3H2; |
InChI Key |
NMYKZLZUPYMWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(I)I.[Sn] |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 71327224 involve several steps. Typically, the synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
CID 71327224 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
CID 71327224 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, this compound is investigated for its potential therapeutic effects, including its use as a drug candidate for the treatment of various diseases. In industry, the compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of CID 71327224 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the compound and its intended application. Detailed studies on the mechanism of action are essential for understanding the compound’s effects and for developing it as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 71327224 remains uncharacterized in the evidence, comparative analyses of structurally or functionally related compounds are available. Below is a synthesis of key findings:
Table 1: Comparison of this compound Analogues Based on Evidence
Key Observations:
Structural Diversity: Oscillatoxin derivatives (CIDs 101283546, 185389, etc.) share polyketide backbones, whereas betulin-derived compounds (CIDs 72326, 10153267) are triterpenoids with modifications enhancing bioactivity . Benzothiophene carboxylates (e.g., CID 737737) feature aromatic heterocycles linked to carboxyl groups, influencing metabolic stability and enzyme interactions .
Benzothiophene derivatives (CID 737737) show high GI absorption and CYP inhibition, which could guide toxicity or pharmacokinetic predictions for this compound .
Methodological Gaps: The evidence lacks direct experimental data (e.g., NMR, mass spectrometry, or bioassays) for this compound. Studies on analogs emphasize the need for systematic characterization of novel compounds to enable meaningful comparisons .
Limitations and Recommendations
Analogy-Driven Hypotheses: If this compound belongs to known classes (e.g., triterpenoids or polyketides), its properties may align with betulin or oscillatoxin derivatives. Computational modeling (e.g., QSAR) could validate this .
Experimental Validation : Standardized assays (e.g., cytotoxicity, enzyme inhibition) are critical for benchmarking against analogs like CID 737737 or CID 10153267 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
